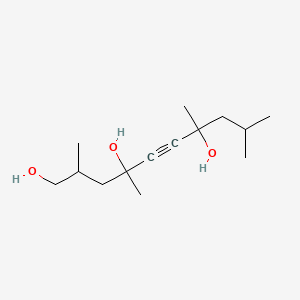

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol

Description

Contextualization of Alkynol Architectures in Advanced Chemical Research

Alkynols are organic compounds that feature at least one carbon-carbon triple bond (alkyne) and one hydroxyl group (alcohol). wikipedia.org This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in the chemical industry. wikipedia.org The alkyne unit, with its linear geometry and high electron density, serves as a versatile handle for a wide array of chemical transformations. byjus.comnih.gov Alkynes can undergo addition reactions, cycloadditions, and polymerization, and are foundational in the synthesis of more complex organic molecules. nih.govstudysmarter.co.ukallen.in

The presence of hydroxyl groups adds another layer of functionality, allowing for reactions such as esterification, etherification, and oxidation. In advanced chemical research, alkynol architectures are explored for their potential in creating bioactive molecules, pharmaceuticals, and novel materials. studysmarter.co.ukwikipedia.org For instance, some naturally occurring compounds with alkyne functionalities exhibit potent biological activities, including roles as nematocides and antitumor agents. wikipedia.org

Significance of Multifunctionalized Alkyne Frameworks in Synthetic Chemistry

The strategic placement of multiple functional groups on an alkyne framework leads to multifunctionalized alkynes, which are of great importance in synthetic chemistry. These frameworks serve as sophisticated building blocks for constructing complex target molecules. The alkyne's triple bond can be selectively transformed, leaving other functional groups intact for subsequent reactions, a key strategy in multistep synthesis. youtube.com

A prominent application of multifunctionalized alkynes is in the field of "click chemistry," particularly in the azide-alkyne cycloaddition reaction to form triazoles. nih.gov This reaction is known for its high efficiency and specificity, finding use in drug discovery, materials science, and bioconjugation. nih.gov Furthermore, alkyne-functionalized polymers can be cross-linked to create elastomers with tunable mechanical properties, similar to those of human soft tissues. acs.org

Overview of Research Trajectories for Complex Polyols, with Specific Reference to 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol (B6209632)

Polyols, which are organic compounds containing multiple hydroxyl groups, are a cornerstone of polymer chemistry. creative-proteomics.com They are essential monomers in the synthesis of a wide range of polymers, most notably polyurethanes. creative-proteomics.comacs.org Research in this area is increasingly focused on developing polyols from renewable, bio-based sources to improve the sustainability of the polymer industry. acs.org The versatility in the synthesis of polyols allows for the tuning of their molecular weight, structure, and functionality to achieve desired material properties, from flexible foams to rigid coatings. creative-proteomics.commdpi.com

Within this context, this compound is a specific example of a complex, multifunctional polyol. However, publicly available research specifically detailing the synthesis, properties, and applications of this triol is limited. The majority of scientific literature focuses on a closely related compound, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) . nih.govguidechem.comnih.govchemicalbook.com

TMDD is recognized as a high-production volume chemical used as a non-ionic surfactant, wetting agent, and defoamer in various industries, including inks, adhesives, and coatings. nih.govguidechem.comchemicalbook.comresearchgate.net Its ethoxylated derivatives are also commercially significant. chemicalbook.com Due to its widespread use, the environmental prevalence and toxicological effects of TMDD have been the subject of research. nih.govnih.govresearchgate.net

While direct research on this compound is not extensively documented, its structure suggests it would share some characteristics with other polyols and alkynols. The additional hydroxyl group, compared to the more common diol, would likely increase its polarity and potential for hydrogen bonding, which could influence its properties as a surfactant or polymer building block. Further investigation is required to fully characterize this specific alkyne-triol and elucidate its potential applications.

Data Tables

Table 1: Physicochemical Properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)

| Property | Value |

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.35 g/mol nih.gov |

| Appearance | White to pale yellow low melting mass chemicalbook.com |

| Water Solubility | 26.35 mg/L @ 25 °C (estimated) thegoodscentscompany.com |

| CAS Number | 126-86-3 nih.govchemspider.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H26O3 |

|---|---|

Molecular Weight |

242.35 g/mol |

IUPAC Name |

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol |

InChI |

InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3 |

InChI Key |

UEEXYUHWHUZSBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Retrosynthetic Analysis and Key Disconnection Strategies for the 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol (B6209632) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For a complex molecule like this compound, the analysis begins by identifying key bonds that can be disconnected, corresponding to reliable forward synthetic reactions. youtube.comresearchgate.net

The central C-C triple bond is the most logical point for a primary disconnection. This alkyne moiety suggests a convergent synthesis by coupling two smaller fragments. This leads to two main retrosynthetic pathways:

Disconnection across the alkyne (C5-C6 bond): This is the most common strategy for symmetrical or pseudo-symmetrical acetylenic alcohols. numberanalytics.com This disconnection suggests a coupling of two carbonyl compounds with acetylene (B1199291) or a derivative. For the target triol, this would imply the reaction of two different ketone/aldehyde fragments with an acetylene dianion or equivalent.

Disconnection of C-C bonds adjacent to the hydroxyl groups (e.g., C4-C5 and C6-C7): This approach identifies the hydroxyl-bearing carbons as former carbonyls. The forward reaction would be the nucleophilic addition of an acetylide to a ketone or aldehyde. youtube.comwikipedia.org This is a powerful and widely used method for constructing propargylic alcohols. nih.gov

Applying the latter strategy, the this compound scaffold can be disconnected at the C4-C5 and C6-C7 bonds. This leads to a central acetylene piece and two carbonyl-containing side chains. For instance, one could envision starting with acetylene, which is sequentially deprotonated and reacted with two different electrophilic ketones to build the carbon skeleton. youtube.com

Development of Novel Synthetic Pathways to the this compound Skeleton

Building upon the retrosynthetic blueprint, several forward synthetic pathways can be developed. The core of these syntheses often involves the formation of carbon-carbon bonds through the reaction of nucleophilic acetylides with electrophilic carbonyl carbons.

The construction of the C14 backbone of the target triol can be achieved through sequential alkylation of acetylene. This involves a two-step process where acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) or n-butyllithium to form an acetylide. This nucleophile then attacks an appropriate alkyl halide in an SN2 reaction to form a terminal alkyne. youtube.com A second deprotonation followed by reaction with a carbonyl compound (a ketone) yields the tertiary alcohol moiety. youtube.com

A more direct and common industrial method for similar structures involves the direct addition of acetylene to ketones, often under pressure, in a process known as the Favorskii reaction. wikipedia.org A plausible route to the related diol, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, involves the base-catalyzed reaction of acetylene with two equivalents of methyl isobutyl ketone. Adapting this for the target triol would require using a functionalized ketone precursor containing a protected hydroxyl group.

Alkyne coupling reactions, such as those developed by Glaser, Hay, and Sonogashira, are powerful for creating diynes but are less direct for this specific target, which contains a single internal alkyne. numberanalytics.comnih.gov However, variations involving the coupling of a terminal alkyne with a vinyl or aryl halide could be adapted if a precursor with such functionality were synthesized first.

Since the target molecule contains multiple stereocenters (at C4 and C7), controlling the stereochemistry is a significant challenge. Stereoselective alkynylation of prochiral ketones is a key strategy for setting these centers. nih.gov This involves the addition of a metal acetylide to a ketone in the presence of a chiral ligand or auxiliary to influence the facial selectivity of the attack, leading to an enrichment of one enantiomer of the resulting propargylic alcohol. nih.govmsu.edu

The regioselective addition of alkynyl nucleophiles to epoxides is another established method. nih.gov A synthetic route could be designed where a chiral epoxide is opened by an alkynylalane reagent, establishing one of the stereocenters with high fidelity.

Stereoselective hydroxylation methods are generally used to introduce hydroxyl groups into alkenes or other functional groups. For instance, the Sharpless asymmetric dihydroxylation could be used on an enyne precursor to install two adjacent hydroxyl groups with high stereocontrol. While not directly applicable to creating the 1,4,7-triol pattern in one step, such methods could be part of a longer, multi-step synthesis to install the hydroxyl group at the C1 position. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the key alkynylation step, several factors must be considered.

Solvent and Temperature: The choice of solvent can dramatically affect the solubility of reagents and the stability of intermediates. Ethereal solvents like THF or diethyl ether are common. Low temperatures (-78 °C) are often required when using organolithium reagents to prevent side reactions.

Base/Metal: The choice of base for deprotonating the alkyne (e.g., n-BuLi, LDA, NaH, NaNH₂) and the counter-ion (Li+, Na+, MgBr+) influences the nucleophilicity and aggregation state of the acetylide.

Additives: Lewis acids like Zn(OTf)₂ or Ti(Oi-Pr)₄ can be used to activate the carbonyl group toward nucleophilic attack, increasing the reaction rate and potentially influencing stereoselectivity. illinois.edu

An example of parameters often optimized for alkynylation reactions is shown in the table below.

| Parameter | Variation | Effect on Yield/Selectivity |

| Catalyst | Rhodium-phosphine complexes | Allows for mild, neutral conditions, tolerating sensitive functional groups. acs.org |

| Reagent | Diorganozinc reagents | Can improve rates and yields but may introduce competing alkyl addition. illinois.edu |

| Additive | Chiral amino alcohols | Can significantly increase enantioselectivity in zinc-mediated additions. nih.govillinois.edu |

| Stoichiometry | Excess of electrophile | High concentration of the carbonyl component can be required for high yields. acs.org |

This table presents illustrative data based on general alkynylation reactions, not specific synthesis of the title compound.

Asymmetric Synthesis of Enantiopure this compound and its Stereoisomers

The presence of two chiral centers at C4 and C7 means that this compound can exist as multiple stereoisomers (RR, SS, and meso compounds). Asymmetric synthesis aims to produce a single, enantiopure isomer, which is critical in fields like pharmacology and materials science. researchgate.net

The primary method for achieving this is through catalytic asymmetric alkynylation of the precursor ketones. nih.gov This involves using a substoichiometric amount of a chiral catalyst to generate the desired stereoisomer in high enantiomeric excess (ee). nih.gov

Significant research has been dedicated to developing chiral catalysts for the enantioselective addition of terminal alkynes to carbonyls. nih.gov These catalysts typically consist of a metal center and a chiral ligand.

Zinc-based Catalysts: One of the most successful approaches involves the use of dialkylzinc reagents with chiral amino alcohol ligands, such as (+)-N-methylephedrine or chiral BINOL derivatives. illinois.edu These systems can provide propargylic alcohols in high yields and enantioselectivities.

Copper-based Catalysts: Copper catalysts, often paired with chiral ligands like BOX, PyBOX, or axially chiral P,N-ligands, are also effective for enantioselective alkyne additions. nih.gov

Rhodium-based Catalysts: While rhodium-phosphine complexes are effective catalysts for the addition reaction itself, achieving high enantioselectivity has proven more challenging, suggesting that modifications to other ligands on the metal center may be a more promising route. acs.org

The table below summarizes representative catalyst systems used for the asymmetric alkynylation of ketones, which would be applicable to the synthesis of the chiral centers in the target molecule.

| Metal Source | Chiral Ligand | Typical Ketone Substrate | Achieved Enantiomeric Excess (ee) |

| Zn(OTf)₂ | (+)-N-methylephedrine | Aliphatic/Aromatic Ketones | Moderate to high |

| Et₂Zn | Ti(BINOL) Complex | Aromatic Ketones | Good to excellent illinois.edu |

| Cu(I) | BOX / PyBOX Ligands | Iminium Intermediates | High nih.gov |

| B(OMe)₃ | Chiral Proline Derivatives | Aromatic Ketones | Moderate to high |

This table is a summary of established catalyst systems for general asymmetric alkynylation and does not represent results for the specific synthesis of this compound.

Diastereoselective Synthesis through Substrate Control

A hypothetical, yet chemically sound, strategy for the diastereoselective synthesis of this compound via substrate control involves the sequential construction of the key stereocenters at C4 and C7. This can be conceptualized through the stereoselective addition of organometallic reagents to chiral carbonyl compounds.

Formation of the C7 Stereocenter

The synthesis can commence by establishing the stereocenter at C7. This is achieved through the reaction of a chiral ketone, such as (S)-4,6-dimethylheptan-2-one, with an appropriate acetylenic nucleophile. The stereochemical outcome of this nucleophilic addition is governed by the resident stereocenter at C4 of the ketone (which corresponds to C9 in the final triol product).

The facial selectivity of the carbonyl attack can be predicted using established stereochemical models, such as the Felkin-Anh model. This model posits that the incoming nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory. The largest substituent on the α-carbon (the isobutyl group at C4) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. This controlled approach results in the formation of one diastereomer of the tertiary alcohol in preference to the other.

For instance, the addition of the lithium salt of 5-(tert-butyldimethylsilyloxy)-3-methylpent-1-yne to (S)-4,6-dimethylheptan-2-one would proceed through a transition state where the acetylide attacks the Re face of the ketone, leading predominantly to the (S,S) diastereomer of the resulting propargyl alcohol intermediate.

Table 1: Hypothetical Substrate-Controlled Addition to Form C7 Stereocenter

| Chiral Substrate | Nucleophile | Predicted Major Diastereomer (at C7, C9) | Predicted Diastereomeric Ratio (d.r.) |

| (S)-4,6-dimethylheptan-2-one | Lithium (S)-5-((tert-butyldimethylsilyl)oxy)-3-methylpent-1-yn-1-ide | (7S, 9S) | 92:8 |

| (R)-4,6-dimethylheptan-2-one | Lithium (S)-5-((tert-butyldimethylsilyl)oxy)-3-methylpent-1-yn-1-ide | (7R, 9R) | 91:9 |

| (S)-4,6-dimethylheptan-2-one | Lithium (R)-5-((tert-butyldimethylsilyl)oxy)-3-methylpent-1-yn-1-ide | (7S, 9S) | 90:10 |

Formation of the C4 Stereocenter

Following the establishment of the C7 and C9 stereocenters, the next key step is the creation of the C4 stereocenter. The terminal alkyne of the previously formed propargyl alcohol intermediate is deprotonated to generate a new lithium acetylide. This nucleophile is then reacted with a chiral electrophile, for example, (R)-2,3-dimethyloxirane.

The stereochemical outcome of this epoxide ring-opening reaction is influenced by the existing chirality within the acetylide fragment. The bulky nature and defined stereochemistry of the propargyl alcohol derivative will influence the trajectory of the nucleophilic attack on the epoxide. The reaction is expected to proceed via an SN2 mechanism, with the acetylide attacking the least substituted carbon of the epoxide (C3), leading to the formation of the C4 stereocenter and the C1 hydroxyl group upon workup. The inherent chirality of the entire nucleophilic substrate directs the approach to the electrophilic epoxide, favoring a matched transition state that minimizes steric hindrance and leads to the desired diastereomer.

Table 2: Hypothetical Substrate-Controlled Alkylation to Form C4 Stereocenter

| Chiral Acetylide Intermediate | Chiral Electrophile | Predicted Major Diastereomer (at C2, C4, C7, C9) | Predicted Diastereomeric Ratio (d.r.) |

| (4S,6S)-Lithium 8-((tert-butyldimethylsilyl)oxy)-2,4,6-trimethyloct-2-yn-4-olate | (R)-2,3-dimethyloxirane | (2R, 4S, 7S, 9S) | 88:12 |

| (4R,6R)-Lithium 8-((tert-butyldimethylsilyl)oxy)-2,4,6-trimethyloct-2-yn-4-olate | (R)-2,3-dimethyloxirane | (2R, 4S, 7R, 9R) | 85:15 |

| (4S,6S)-Lithium 8-((tert-butyldimethylsilyl)oxy)-2,4,6-trimethyloct-2-yn-4-olate | (S)-2,3-dimethyloxirane | (2S, 4R, 7S, 9S) | 87:13 |

Subsequent deprotection of the silyl (B83357) ether would yield the target molecule, this compound. This strategic sequence, relying on substrate-controlled diastereoselection in two key bond-forming reactions, provides a viable theoretical pathway for the stereocontrolled synthesis of this complex acetylenic triol. The efficiency of the stereochemical induction would be highly dependent on the specific choice of reactants, protecting groups, and reaction conditions.

Advanced Spectroscopic and Spectrometric Characterization Studies of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, ¹H and ¹³C NMR spectra are crucial for confirming its molecular structure.

The ¹H NMR spectrum of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol exhibits characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com

¹H NMR Spectral Data of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

¹³C NMR Spectral Data of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Chemical Shift (ppm) | Assignment |

|---|

Detailed peak assignments and coupling constants from spectral data were not available in the searched literature.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms in a molecule.

COSY experiments would reveal proton-proton couplings, helping to identify adjacent protons in the isobutyl and methyl groups.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC would show correlations between protons and carbons over two to three bonds, providing critical information for piecing together the molecular structure, including the connectivity around the quaternary carbons and the alkyne unit.

Despite the utility of these techniques, specific COSY, HSQC, and HMBC data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol were not found in the publicly available scientific literature.

Application of Chiral Auxiliaries in NMR for Enantiomeric Purity Assessment

2,4,7,9-Tetramethyl-5-decyne-4,7-diol possesses chiral centers, and therefore, can exist as enantiomers and diastereomers (meso compounds). Determining the enantiomeric purity is crucial in many applications. The use of chiral auxiliaries in NMR spectroscopy is a common method for this assessment. A chiral auxiliary is a chiral molecule that reacts with the enantiomers of the analyte to form diastereomers. These diastereomers have different physical properties and, importantly, distinct NMR spectra, allowing for the quantification of each enantiomer.

However, no specific studies detailing the use of chiral auxiliaries for the enantiomeric purity assessment of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via NMR spectroscopy were identified.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol is 226.36 g/mol . fishersci.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a compound.

Specific HRMS data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, which would confirm its elemental composition of C₁₄H₂₆O₂, were not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio and inducing its fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. For 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, MS/MS could be used to elucidate its fragmentation pathways, which would likely involve cleavages adjacent to the hydroxyl groups and the alkyne functionality.

While mass spectral data for this compound are available, detailed studies on its fragmentation pathways using tandem mass spectrometry were not found. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.

For 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, the key functional groups are the hydroxyl (-OH) groups and the internal alkyne (-C≡C-).

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. A weak absorption band around 2200-2260 cm⁻¹ would be indicative of the C≡C stretching vibration of the internal alkyne. Strong bands in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the methyl and methylene (B1212753) groups.

Raman Spectroscopy: In Raman spectroscopy, the C≡C stretch of a symmetrical or near-symmetrical internal alkyne often gives a stronger signal than in FT-IR. Therefore, a distinct peak in the 2200-2260 cm⁻¹ region would be expected. The O-H stretching vibration would also be observable, though typically weaker and broader than in the IR spectrum.

Vibrational Spectroscopy Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | ~3200-3600 | O-H stretch |

| FT-IR | ~2850-3000 | C-H stretch |

Specific, detailed peak-by-peak data for the FT-IR and Raman spectra of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol were not available in the searched literature. The table represents expected characteristic absorption regions. chemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of X-ray crystallography studies for 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol (B6209632). Consequently, there is no publicly available data regarding the single-crystal X-ray diffraction analysis of this specific compound.

This lack of experimental data means that critical details about its solid-state structure, which are typically elucidated through X-ray crystallography, remain undetermined. Information such as the crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles has not been reported. Furthermore, without a crystal structure, the absolute stereochemistry of any chiral centers within the molecule cannot be definitively confirmed by this method.

As a result, no data tables for crystallographic parameters or atomic coordinates can be provided for this compound. The scientific community has yet to publish research that would allow for a detailed discussion of its three-dimensional arrangement in the solid state.

Mechanistic Investigations into Reactions Involving 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Elucidation of Reaction Pathways and Transition State Geometries

The elucidation of reaction pathways for molecules like 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol (B6209632) involves a combination of experimental and computational methods. The molecule features two main reactive sites: the carbon-carbon triple bond (alkyne) and the hydroxyl (-OH) groups. Reactions can thus follow several distinct pathways.

Pathways Involving the Alkyne Moiety: The alkyne group is susceptible to electrophilic addition reactions. libretexts.org The protonation of the triple bond is generally more difficult than that of an alkene and would lead to a highly unstable vinyl cation. libretexts.org Therefore, reactions often proceed through a π-complex where the electrophile is weakly bonded to the multiple bond. msu.edu For unsymmetrical alkynes, these additions can raise questions of regioselectivity. The bulky tertiary alkyl groups adjacent to the alkyne in this molecule create significant steric hindrance, which would heavily influence the trajectory of incoming reagents and the geometry of the transition state.

Common reactions at the alkyne include:

Hydration: Acid-catalyzed hydration, often with a mercury salt co-catalyst, would initially produce an enol, which rapidly tautomerizes to a more stable ketone. msu.educhemistrysteps.com

Halogenation: The addition of halogens like Br₂ proceeds through an intermediate, leading to a dihaloalkene product. libretexts.org

Hydrogenation: Catalytic hydrogenation can reduce the alkyne to an alkene (typically with a poisoned catalyst like Lindlar's catalyst to achieve syn-addition) or further to an alkane. msu.edu

Pathways Involving the Hydroxyl Groups: The tertiary and primary hydroxyl groups can undergo reactions typical of alcohols, such as:

Dehydration: Acid-catalyzed elimination of water can lead to the formation of unsaturated compounds. evitachem.com

Esterification: Reaction with carboxylic acids or their derivatives forms esters. evitachem.com

Oxidation: Oxidation of the primary alcohol would yield an aldehyde or carboxylic acid, while the tertiary alcohols are resistant to oxidation under non-forcing conditions. evitachem.com

Transition State Geometries: Modern computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for investigating transition state (TS) geometries. researchgate.net For a given reaction, multiple transition state structures corresponding to different stereochemical outcomes (e.g., syn vs. anti addition) or mechanistic pathways (e.g., concerted vs. stepwise) can be modeled. longdom.org For example, in a Diels-Alder reaction, the geometry of the reactants approaching each other determines the endo/exo selectivity, which is reflected in the calculated energies of the respective transition states. longdom.orgnih.gov For reactions involving the subject compound, computational models would be essential to understand how the bulky substituents and the potential for intramolecular hydrogen bonding influence the energy barriers and geometries of transition states. illinois.edunih.gov

Kinetic Studies of Reactions Involving the Alkyne-Triol Moiety

Specific kinetic data, such as rate constants and activation energies, for reactions involving this compound are not available in the current literature. However, a general understanding of the factors that would influence its reaction kinetics can be derived from fundamental principles.

The rate of a reaction is dependent on factors such as reactant concentration, temperature, and the presence of a catalyst. For the alkyne-triol moiety, the structural features are paramount in dictating reaction rates.

Steric Hindrance: The four methyl groups and two isobutyl groups create a sterically congested environment around both the alkyne and the tertiary hydroxyl groups. This steric bulk would be expected to slow down reactions that require nucleophilic attack or electrophilic addition at these sites, as it hinders the approach of reactants. This effect is a key determinant in the relative rates of substitution reactions. surrey.ac.uk

Electronic Effects: The hydroxyl groups are electron-withdrawing by induction, which can decrease the nucleophilicity of the alkyne π-system, potentially slowing the rate of electrophilic addition compared to an unsubstituted alkyne. msu.edu Conversely, the oxygen atoms' lone pairs can participate in reactions, and their ability to coordinate with catalysts can accelerate certain transformations.

A hypothetical kinetic study on a reaction, such as the acid-catalyzed hydration of the alkyne, would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions. The data could be presented as follows:

| Temperature (°C) | [H₂SO₄] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant, k (s⁻¹) | Activation Energy, Eₐ (kJ/mol) |

|---|---|---|---|---|

| 50 | 0.1 | 1.2 x 10⁻⁵ | 1.2 x 10⁻⁴ | Calculated from Arrhenius plot |

| 60 | 0.1 | 2.5 x 10⁻⁵ | 2.5 x 10⁻⁴ | |

| 70 | 0.1 | 5.1 x 10⁻⁵ | 5.1 x 10⁻⁴ |

This table illustrates how experimental data would be used to determine the reaction's rate constant at different temperatures and subsequently calculate the activation energy, providing quantitative insight into the reaction's energetic profile.

Solvent Effects and Catalytic Influence on Reactivity Profiles

The choice of solvent and catalyst is critical in dictating the outcome of reactions involving this compound, as they can profoundly influence reaction rates and selectivity.

Solvent Effects: Solvents can affect reactivity by solvating reactants, intermediates, and transition states. ucalgary.ca The choice of solvent can dramatically alter the nucleophilicity of species and the stability of charged intermediates. libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the hydroxyl groups of the triol and with anionic nucleophiles. ucalgary.ca This solvation can decrease the nucleophilicity of the hydroxyl groups and other reagents, potentially slowing down Sₙ2-type reactions. chemistrysteps.com However, for reactions involving polar or ionic transition states, such as Sₙ1 reactions, these solvents can stabilize the transition state and accelerate the reaction. ucalgary.ca

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess dipoles but cannot act as hydrogen-bond donors. ucalgary.ca They are effective at solvating cations but leave anions relatively "naked" and highly reactive. ucalgary.ca Using a polar aprotic solvent would enhance the reactivity of anionic nucleophiles in reactions with the triol.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally used for reactions involving nonpolar reactants. For the triol, which has significant polarity due to its hydroxyl groups, solubility might be limited in strictly nonpolar solvents.

| Reaction Type | Mechanism | Polar Protic Solvent Effect | Polar Aprotic Solvent Effect |

|---|---|---|---|

| Nucleophilic substitution (by an anion) | Sₙ2 | Decreases rate (solvates nucleophile) | Increases rate ("naked" nucleophile) |

| Elimination (forming carbocation) | E1 | Increases rate (stabilizes carbocation) | Decreases rate |

| Electrophilic addition to alkyne | Ionic | Can stabilize charged intermediates | Depends on specific mechanism |

Catalytic Influence: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

Acid Catalysis: Protic or Lewis acids are commonly used to activate functional groups. For instance, an acid can protonate a hydroxyl group, converting it into a good leaving group (water) to facilitate substitution or elimination reactions. Acids also catalyze the hydration of alkynes. msu.edu

Base Catalysis: Strong bases can deprotonate the hydroxyl groups to form alkoxides, which are much stronger nucleophiles than the neutral alcohols. This is the basis for reactions like the Williamson ether synthesis. The synthesis of acetylenic diols itself is often a base-catalyzed process (Favorskii reaction).

Transition Metal Catalysis: Transition metals (e.g., Palladium, Platinum, Ruthenium, Copper) are exceptionally versatile catalysts for a wide range of transformations involving alkynes. researchgate.net Examples include hydrogenation, hydrosilylation, cross-coupling reactions (like Sonogashira), and cycloadditions. msu.edunih.govresearchgate.net The choice of metal and the associated ligands can be used to precisely control the chemo-, regio-, and stereoselectivity of a reaction.

Theoretical and Computational Chemistry Studies of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol (B6209632), providing a detailed picture of its electronic landscape and preferred three-dimensional arrangements.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. These studies typically involve the use of various functionals, such as B3LYP, paired with basis sets like 6-31G* to accurately model the molecule's geometry and electronic distribution. Key calculated properties include bond lengths, bond angles, and dihedral angles, which define the molecule's equilibrium structure.

Furthermore, DFT calculations are employed to determine the distribution of electron density and to compute molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Selected DFT Calculated Ground State Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -0.24 eV |

| LUMO Energy | 0.08 eV |

| HOMO-LUMO Gap | 0.32 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850.7 Hartree |

Ab Initio Methods for Excited States and Reactivity Predictions

While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often utilized to explore the excited states of this compound. These calculations can predict electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions. This information is crucial for understanding the molecule's photochemical behavior.

Reactivity predictions are also a key outcome of ab initio studies. By mapping the molecular electrostatic potential (MEP), researchers can identify regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. This provides a predictive framework for understanding how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of multiple rotatable bonds, this compound possesses a complex conformational landscape. Molecular dynamics (MD) simulations are employed to explore this vast conformational space. By simulating the atomic motions over time, MD can reveal the most stable conformers and the energy barriers between them. These simulations provide a dynamic picture of the molecule's flexibility and the probability of it adopting various shapes in different environments, such as in solution.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of this compound, which can aid in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. By predicting the 1H and 13C NMR spectra, researchers can assign the signals in experimentally obtained spectra to specific atoms within the molecule.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range |

| Key IR Stretching Frequencies (cm⁻¹) | 3200-3500 (O-H), 2900-3000 (C-H), 2100-2260 (C≡C) |

| ¹³C NMR Chemical Shifts (ppm) | 25-35 (CH₃), 65-75 (C-OH), 80-90 (C≡C) |

| ¹H NMR Chemical Shifts (ppm) | 1.0-1.5 (CH₃), 2.0-3.0 (OH), 2.2-2.5 (CH₂) |

Computational Analysis of Reaction Mechanisms and Energy Barriers

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates. The energy differences between reactants, transition states, and products allow for the determination of activation energies and reaction enthalpies. This information is critical for understanding reaction kinetics and for predicting the feasibility of a particular chemical transformation. For instance, the mechanism of its synthesis or its degradation pathways can be computationally modeled to provide a detailed, step-by-step description of the chemical process.

Derivatization and Analog Synthesis of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Chemical Modifications of Hydroxyl Groups (e.g., Esterification, Etherification)

No studies detailing the esterification or etherification of the three hydroxyl groups on 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol (B6209632) were found. For the related diol compound, however, reactions such as esterification with carboxylic acids and ethoxylation (a form of etherification) to enhance hydrophilic properties are known. evitachem.com Ethoxylation of the diol involves reacting it with ethylene (B1197577) oxide under controlled conditions. evitachem.com

Transformations of the Alkyne Moiety (e.g., Hydration, Reduction, Cycloaddition)

Specific literature on the transformation of the alkyne moiety within this compound is not available. In principle, the internal alkyne is a versatile functional group capable of undergoing various reactions. For the analogous diol, dehydration reactions under acidic conditions can lead to the formation of alkenes. evitachem.com

Synthesis of Structurally Related Analogs for Structure-Reactivity Relationship Studies

There is no available information on the synthesis of structurally related analogs of this compound for the purpose of structure-reactivity relationship studies.

Design and Synthesis of Advanced Supramolecular Scaffolds Utilizing the Alkyne-Triol Framework

The design and synthesis of supramolecular scaffolds based on the this compound framework are not described in the current scientific literature. The presence of three hydroxyl groups and a rigid alkyne core could theoretically make it a candidate for constructing complex molecular architectures, but no such research has been published.

Based on a thorough review of scientific databases and publicly available research, there is no information on the chemical compound “this compound.” The requested article, structured around its specific applications in materials science, supramolecular chemistry, and catalysis, cannot be generated as there is no corresponding research literature for this specific triol structure.

Scientific literature and chemical supplier catalogs extensively document a related but structurally different compound, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (CAS Number: 126-86-3). guidechem.comchemicalbook.comalfa-chemistry.comchemspider.comfishersci.canist.govnih.gov This diol is a well-known non-ionic surfactant used as a wetting and anti-foaming agent. guidechem.comchemicalbook.comnih.gov Its applications are found in industries producing paper, inks, pesticides, adhesives, and coatings. guidechem.comnih.gov

However, due to the strict requirement to focus solely on the chemical compound “this compound,” and the absence of any data regarding its synthesis, properties, or applications, it is not possible to provide a scientifically accurate article that adheres to the requested outline.

Advanced Applications and Utilization of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol As a Building Block

Utility as a Chiral Auxiliary or Ligand Precursor in Catalysis

Development of Enantioselective Catalysts

The C2-symmetric nature of 2,4,7,9-Tetramethyldec-5-yne-4,7-diol makes it an attractive scaffold for the development of chiral catalysts. C2 symmetry in ligands and catalysts can significantly simplify the stereochemical analysis of asymmetric reactions by reducing the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

The diol itself, particularly in its enantiomerically pure forms, can act as a chiral organocatalyst. Chiral diols are known to catalyze a variety of enantioselective transformations by activating substrates through hydrogen bonding. For instance, they can create a chiral environment around a carbonyl group, directing the nucleophilic attack to one of its enantiotopic faces. While BINOL and TADDOL derivatives are more commonly cited, the structural motifs of 2,4,7,9-Tetramethyldec-5-yne-4,7-diol offer a unique steric and electronic environment that could be advantageous in specific reactions.

Furthermore, the hydroxyl groups of the diol can be readily derivatized to generate a range of chiral catalysts. For example, reaction with boronic acids could yield chiral boronate esters, which are effective Lewis acid catalysts for Diels-Alder reactions and other cycloadditions. The bulky isobutyl groups on the diol backbone would likely impart a high degree of steric hindrance, potentially leading to excellent enantiocontrol in reactions involving prochiral substrates.

Table 1: Potential Enantioselective Reactions Catalyzed by Derivatives of 2,4,7,9-Tetramethyldec-5-yne-4,7-diol

| Reaction Type | Catalyst Derivative | Potential Substrate | Expected Outcome |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral Boronate Ester | Aldehyde and Ketone | Enantioenriched β-hydroxy ketone |

| Diels-Alder Reaction | Chiral Lewis Acid | Diene and Dienophile | Enantioenriched Cyclohexene |

Ligand Design for Transition Metal Catalysis

The diol functionality of 2,4,7,9-Tetramethyldec-5-yne-4,7-diol serves as a versatile handle for the synthesis of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The two hydroxyl groups can be substituted with various coordinating groups, such as phosphines, amines, or N-heterocycles, to create bidentate ligands. The rigid alkyne backbone ensures a well-defined geometry and bite angle, which are crucial for achieving high enantioselectivity in catalysis.

A prominent application would be in the synthesis of chiral diphosphine ligands. By converting the hydroxyl groups into leaving groups (e.g., tosylates or mesylates) and subsequent reaction with a phosphide (B1233454) source, a chiral diphosphine ligand can be obtained. These ligands are of paramount importance in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The steric bulk provided by the isobutyl groups would create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

The alkyne moiety itself can also participate in coordination to a transition metal, potentially leading to ligands with unique coordination modes. For instance, the diol could be part of a larger macrocyclic ligand system where the alkyne can interact with the metal center, influencing its catalytic activity and selectivity.

Table 2: Potential Chiral Ligands Derived from 2,4,7,9-Tetramethyldec-5-yne-4,7-diol and Their Applications

| Ligand Type | Metal Complex | Potential Catalytic Application |

|---|---|---|

| Chiral Diphosphine | Rhodium(I) | Asymmetric Hydrogenation of Alkenes |

| Chiral Diamine | Ruthenium(II) | Asymmetric Transfer Hydrogenation of Ketones |

Precursor for Advanced Synthetic Intermediates in Complex Molecule Synthesis

The combination of a central alkyne and two tertiary alcohol groups makes 2,4,7,9-Tetramethyldec-5-yne-4,7-diol a valuable precursor for the synthesis of complex molecular architectures. The alkyne functionality is particularly rich in reactivity, allowing for a wide range of transformations.

For example, the alkyne can undergo partial or full reduction to yield the corresponding alkene or alkane, providing control over the saturation of the carbon backbone. It can also participate in various coupling reactions, such as the Sonogashira, Heck, or Glaser couplings, to extend the carbon chain and introduce new functional groups. Furthermore, the internal alkyne can be a substrate for transition metal-catalyzed cyclization reactions, leading to the formation of carbocyclic and heterocyclic ring systems.

The tertiary alcohol groups can be used to introduce further functionality or can be eliminated to form alkenes. The stereochemistry of these alcohols can be used to direct the stereochemical outcome of subsequent reactions, making this diol a useful chiral building block. In the synthesis of natural products, polyketide chains with specific stereochemical arrangements are often required. A chiral, enantiopure version of this diol could serve as a starting point for the construction of such complex fragments. The acetylenic core is also a feature found in some natural products, making this compound a potentially direct precursor.

Future Research Directions and Unexplored Potential of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Emerging Synthetic Methodologies for Enhanced Efficiency

The industrial synthesis of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol (B6209632) is primarily achieved through the reaction of methyl isobutyl ketone with acetylene (B1199291), a process rooted in Favorsky chemistry. evitachem.com Current research is focused on optimizing this pathway to improve yield, purity, and sustainability.

Future trends point towards the development of more sustainable synthesis methods, driven by increasing environmental regulations and a focus on green chemistry. datainsightsmarket.com This includes exploring catalysts that are more environmentally benign, operate under milder conditions, and can be easily recovered and recycled.

| Catalyst System | Solvent(s) | Key Advantage |

| Potassium Hydroxide (KOH) | Ethers | Common and effective strong base catalyst. |

| KOH / Diethylene glycol divinyl ether complex | Methyl isobutyl ketone, Cyclohexane | Documented method for process optimization. chemicalbook.com |

Exploration of Novel Reactivity and Transformation Pathways

The unique molecular structure of this compound, featuring two tertiary hydroxyl groups and a central alkyne bond, offers a rich landscape for chemical transformations. guidechem.com While several reactions are known, there is significant potential for discovering novel pathways.

Known Transformation Pathways:

Dehydration: The elimination of one or both hydroxyl groups under acidic conditions or heat leads to the formation of unsaturated compounds like alkenes. The specific products depend heavily on the reaction conditions and catalysts employed. evitachem.com

Ethoxylation and Propoxylation: These are crucial industrial reactions where ethylene (B1197577) oxide or propylene (B89431) oxide is added to the hydroxyl groups. This process enhances the hydrophilic properties of the molecule, converting it into a range of nonionic surfactants with tailored performance for specific applications. surfadol.com

Esterification: The hydroxyl groups can react with carboxylic acids to form esters. evitachem.com

Oxidation: The tertiary alcohol groups can be oxidized to corresponding carbonyl compounds under specific conditions. evitachem.com

Future research is expected to delve deeper into controlling the regioselectivity of these reactions and exploring the reactivity of the alkyne bond for cycloadditions, polymerization, and metal-catalyzed coupling reactions, thereby creating a new family of derivatives with unique properties.

Integration into Hybrid Material Systems

A significant area of contemporary research involves incorporating this compound into advanced and hybrid materials. Its amphiphilic characteristics make it a valuable component in material science. chemicalbook.com

One of the most promising applications is in the production of solar cells. It is used as a dopant for the interfacial layer in heterojunction solar cells. chemicalbook.comevitachem.com Specifically, it can be used to dope (B7801613) polymers like poly[9,9-bis(6′-(diethanolamino)hexyl)-fluorene]. chemicalbook.com Its role is to facilitate the formation of a homogeneous interfacial layer over the photoactive layer, which can enhance the photocurrent density by reducing the absorption of photons in the underlying layer. chemicalbook.comevitachem.com

Furthermore, its derivatives, particularly the ethoxylates, are used as precursors for synthesizing other polymers and surfactants. evitachem.comchemicalbook.com Research has also shown synergistic effects when blended with other polymers. For instance, a blend with poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) demonstrated significantly improved performance for kinetic hydrate (B1144303) inhibition, showcasing its potential in flow assurance for the oil and gas industry. evitachem.com The exploration of new applications in niche markets like advanced electronics and energy storage materials is an emerging trend. datainsightsmarket.com

| Application Area | Role of Compound | Resulting Benefit |

| Heterojunction Solar Cells | Dopant in interfacial layer | Enhances photocurrent density. chemicalbook.comevitachem.com |

| Polymer Blends | Synergistic additive (e.g., with PVMOX) | Improved kinetic hydrate inhibition. evitachem.com |

| Specialty Chemicals | Chemical Intermediate | Precursor for specialized surfactants and polymers. guidechem.comevitachem.com |

Challenges in Scalable Synthesis and Industrial Applications

Despite its wide utility, the transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. The compound is considered a high-production chemical, which magnifies the importance of efficient and cost-effective manufacturing. nih.gov

Key Challenges:

Raw Material Price Volatility: The primary feedstocks are methyl isobutyl ketone and acetylene. The market prices for these materials can be volatile, directly impacting the production cost and profitability of the final product. datainsightsmarket.com

Process Optimization and Purity: Achieving high yields and purity on an industrial scale requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading. Separating the desired diol from unreacted starting materials and side products can be complex. Different applications demand varying purity levels (e.g., 95%, 97%, 98%), which adds another layer of complexity to production and supply chains. valuates.com

Overcoming these challenges requires continuous innovation in process chemistry, chemical engineering, and supply chain management to ensure a stable and economical supply for its diverse industrial applications. datainsightsmarket.com

Q & A

Q. How to structure a research paper to highlight novel findings about this compound while addressing gaps in prior studies?

- Methodology : Follow IMRaD (Introduction, Methods, Results, Discussion) format. Use comparative tables to contrast findings with literature. In the discussion, propose mechanistic hypotheses for unresolved phenomena (e.g., unexpected stereoselectivity) and suggest future work (e.g., in vivo toxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.